molecular formula C13H8FIO B1323956 3-Fluoro-4'-iodobenzophenone CAS No. 890098-27-8

3-Fluoro-4'-iodobenzophenone

Cat. No.: B1323956
CAS No.: 890098-27-8
M. Wt: 326.1 g/mol
InChI Key: IZINXWXMHNFTQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4’-iodobenzophenone consists of a benzophenone core with a fluorine atom and an iodine atom attached to its phenyl ring. More detailed structural analysis might require advanced spectroscopic techniques .


Physical and Chemical Properties Analysis

3-Fluoro-4’-iodobenzophenone is an off-white solid . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .

Scientific Research Applications

Anaerobic Transformation Studies

Research has explored the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium, using isomeric fluorophenols as analogues. Specifically, 3-fluorophenol transformation resulted in the accumulation of fluorobenzoic acids, providing insights into the para-carboxylation process and the role of 3-fluorophenol in this mechanism (Genthner, Townsend, & Chapman, 1989).

Fluorescent Sensor Development

A study focused on the synthesis of a fluorogenic chemosensor using o-aminophenol and demonstrated its high selectivity and sensitivity towards Al3+ ions. This research highlighted the potential of fluorinated compounds like 3-fluoro-4'-iodobenzophenone in developing sensitive and selective sensors for metal ions (Ye et al., 2014).

Polymer Synthesis and Characterization

In the field of polymer science, a fluorinated phthalazinone monomer, derived from 3-fluorophenol, was synthesized and used to create high-performance polymers. These polymers displayed excellent solubility and thermal properties, indicating the utility of this compound derivatives in engineering plastics and membrane materials (Xiao et al., 2003).

Nonlinear Optical Properties

A detailed study on 4-fluoro-4-hydroxybenzophenone revealed significant findings regarding its structural, opto-electronic, vibrational, and nonlinear properties. This research contributes to understanding the potential of fluorinated benzophenones in nonlinear optical applications (Pegu et al., 2017).

Metabolic Pathway Insights

Investigations into the metabolism of aromatic acids by Syntrophus aciditrophicus provided insights into the initial steps involving fluorobenzoate isomers. The study highlighted the role of 3-fluorobenzoate in these metabolic pathways, enhancing the understanding of aromatic compound metabolism under anaerobic conditions (Mouttaki, Nanny, & McInerney, 2008).

Safety and Hazards

While specific safety and hazard information for 3-Fluoro-4’-iodobenzophenone is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4’-iodobenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-Fluoro-4’-iodobenzophenone and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific context of the reaction .

Cellular Effects

The effects of 3-Fluoro-4’-iodobenzophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Fluoro-4’-iodobenzophenone can alter the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-4’-iodobenzophenone involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-Fluoro-4’-iodobenzophenone can bind to the active sites of enzymes, leading to the formation of enzyme-inhibitor complexes that prevent the normal catalytic activity of the enzyme. This inhibition can result in the accumulation of substrates and the depletion of products, thereby altering cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4’-iodobenzophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 3-Fluoro-4’-iodobenzophenone can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4’-iodobenzophenone vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, 3-Fluoro-4’-iodobenzophenone can exhibit toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

3-Fluoro-4’-iodobenzophenone is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites in the body, influencing cellular function and health .

Transport and Distribution

The transport and distribution of 3-Fluoro-4’-iodobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 3-Fluoro-4’-iodobenzophenone can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 3-Fluoro-4’-iodobenzophenone is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Fluoro-4’-iodobenzophenone can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can determine its specific biochemical effects and interactions with other biomolecules .

Properties

IUPAC Name

(3-fluorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZINXWXMHNFTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641519
Record name (3-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-27-8
Record name (3-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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